molecular formula C18H23N7O2 B5562449 N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide

N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide

Cat. No. B5562449
M. Wt: 369.4 g/mol
InChI Key: SKEMSLWCXXBKRA-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that often exhibit significant biological activity, making them subjects of interest in pharmaceutical research and material science. Their structure contains multiple heterocyclic systems, which can impart a variety of chemical and physical properties.

Synthesis Analysis

The synthesis of complex molecules like this often involves multistep reactions, starting from simpler precursors. A common approach may involve the use of acid-catalysed intramolecular Friedel-Crafts cyclization, followed by further functionalization steps to introduce the specific side chains and functional groups present in the compound (Acosta Quintero et al., 2016). This process allows for the formation of the intricate heterocyclic framework characteristic of the compound.

Molecular Structure Analysis

Molecular structure analysis often relies on spectroscopic techniques, including NMR and X-ray crystallography, to elucidate the arrangement of atoms within the molecule. Compounds similar to the one often exhibit complex sheet formations through hydrogen bonding and other intermolecular interactions (Acosta Quintero et al., 2016).

Scientific Research Applications

Antitumor Applications

N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide and related compounds have been explored for their potential in antitumor activities. Studies have shown that certain imidazotetrazines, which share structural similarities with the compound , exhibit curative activity against certain types of leukemia. These compounds may act as prodrugs, modifying and enhancing the efficacy of existing antitumor agents (Stevens et al., 1984).

Synthesis Techniques

Modern synthesis techniques, such as microwave-assisted synthesis, have been employed in the creation of compounds related to this compound. These techniques offer advantages in terms of higher yields and shorter synthesis times, contributing to the efficient production of biologically active compounds (Youssef et al., 2012).

Structural Analysis and Identification

Research has also focused on the structural analysis and identification of similar compounds. Studies include the synthesis and analytical characterization of isomers and related compounds, providing valuable information for the development of new pharmaceutical agents (McLaughlin et al., 2016).

Development of Serotonin-3 (5-HT3) Receptor Antagonists

Compounds structurally related to this compound have been explored for their potential as potent serotonin-3 (5-HT3) receptor antagonists. These studies are crucial for the development of new treatments for conditions influenced by 5-HT3 receptors (Harada et al., 1995).

Continuous Flow Synthesis

The safe and reliable synthesis of related compounds in a continuous flow format has been a significant area of research. This approach enhances safety, especially when dealing with potentially explosive intermediates, and improves overall efficiency and scalability of the synthesis process (Gutmann et al., 2012).

properties

IUPAC Name

N-(1-methyl-4-propan-2-yloxyindazol-3-yl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7O2/c1-11(2)27-14-9-6-8-13-15(14)16(21-24(13)3)19-18(26)12-7-4-5-10-25-17(12)20-22-23-25/h6,8-9,11-12H,4-5,7,10H2,1-3H3,(H,19,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEMSLWCXXBKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC2=C1C(=NN2C)NC(=O)C3CCCCN4C3=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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